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molecular formula C12H20O6 B8793821 (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl)methanol

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl)methanol

Cat. No. B8793821
M. Wt: 260.28 g/mol
InChI Key: GQXSDDHYUVYJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659809

Procedure details

To 200 ml of acetone were added 10.0 g of L-sorbose and 89.7 mg of antimony pentachloride, and the mixture was refluxed with stirring in a water bath of 61° C. for 8 hours. During this reaction, the refluxing solvent was dried with 35 g of Molecular Sieves 3A interposed between the reaction vessel and the condenser. After completion of the reaction, the total volume of the reaction mixture was adjusted to 200 ml, and the quantitative analysis by gas chromatography (column: 3% Silicon OV-17, on Uniport HPS 3m, column temperature; 160° C.) indicated that there was obtained 12.29 g (85.1%) of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.
[Compound]
Name
3m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
89.7 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])=[O:4].[Sb](Cl)(Cl)(Cl)(Cl)Cl>CC(C)=O>[CH3:2][C:3]1([CH3:5])[O:6][CH:5]2[CH:7]3[O:8][C:9]([CH3:11])([CH3:7])[O:10][C:9]3([CH2:11][OH:12])[O:4][CH:3]2[CH2:2][O:1]1

Inputs

Step One
Name
3m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@@H](O)CO
Name
Quantity
89.7 mg
Type
reactant
Smiles
[Sb](Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
61 °C
Stirring
Type
CUSTOM
Details
with stirring in a water bath of 61° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
During this reaction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the refluxing solvent was dried with 35 g of Molecular Sieves 3A
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.29 g
YIELD: PERCENTYIELD 85.1%
YIELD: CALCULATEDPERCENTYIELD 170.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04659809

Procedure details

To 200 ml of acetone were added 10.0 g of L-sorbose and 89.7 mg of antimony pentachloride, and the mixture was refluxed with stirring in a water bath of 61° C. for 8 hours. During this reaction, the refluxing solvent was dried with 35 g of Molecular Sieves 3A interposed between the reaction vessel and the condenser. After completion of the reaction, the total volume of the reaction mixture was adjusted to 200 ml, and the quantitative analysis by gas chromatography (column: 3% Silicon OV-17, on Uniport HPS 3m, column temperature; 160° C.) indicated that there was obtained 12.29 g (85.1%) of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.
[Compound]
Name
3m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
89.7 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])=[O:4].[Sb](Cl)(Cl)(Cl)(Cl)Cl>CC(C)=O>[CH3:2][C:3]1([CH3:5])[O:6][CH:5]2[CH:7]3[O:8][C:9]([CH3:11])([CH3:7])[O:10][C:9]3([CH2:11][OH:12])[O:4][CH:3]2[CH2:2][O:1]1

Inputs

Step One
Name
3m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@@H](O)CO
Name
Quantity
89.7 mg
Type
reactant
Smiles
[Sb](Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
61 °C
Stirring
Type
CUSTOM
Details
with stirring in a water bath of 61° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
During this reaction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the refluxing solvent was dried with 35 g of Molecular Sieves 3A
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.29 g
YIELD: PERCENTYIELD 85.1%
YIELD: CALCULATEDPERCENTYIELD 170.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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